molecular formula C14H12N4O7 B5522058 2-(4-methyl-2-nitrophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide

2-(4-methyl-2-nitrophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide

Cat. No. B5522058
M. Wt: 348.27 g/mol
InChI Key: MJPZQCUNZAOXPM-VIZOYTHASA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the reaction of specific hydrazides with aldehydes or ketones to form hydrazone derivatives. For example, a study on the synthesis of similar compounds described the preparation of hydrazones through the reaction of (4-nitrophenoxy)acetic acid hydrazide with different aldehydes and ketones, highlighting the methodology applicable to synthesizing structurally similar compounds (He, 2013).

Molecular Structure Analysis

Molecular structure analysis of related compounds is conducted using techniques such as X-ray diffraction, providing detailed information on the geometry and bonding of the molecules. Studies on similar compounds have revealed complex structures with specific coordination patterns around metal centers, illustrating the intricate molecular architecture that could be expected in our compound of interest (Sheng et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving related compounds often explore their reactivity under various conditions, leading to the formation of new compounds with distinct properties. For instance, the reaction of hydrazone compounds with metal ions to form complexes has been studied, showcasing the chemical versatility and potential for forming new materials with unique functionalities (Shakdofa et al., 2017).

Physical Properties Analysis

The physical properties of related compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and applications. Studies on compounds with similar structures offer insights into how the physical properties are influenced by molecular architecture, aiding in the prediction of the physical characteristics of our compound of interest (Praveen et al., 2012).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interactions with other molecules, are essential for determining the potential applications of a compound. Investigations into related compounds have examined their reactivity with nucleophiles, electrophiles, and various chemical agents, providing a foundation for understanding the chemical behavior and potential applications of "2-(4-methyl-2-nitrophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide" (Hassaneen et al., 1991).

Scientific Research Applications

Nonlinear Optical Properties and Material Science Applications

Research on hydrazones similar to the specified compound has revealed their potential applications in nonlinear optics, a field essential for developing optical devices like optical limiters and optical switches. Studies have shown that certain hydrazones exhibit significant third-order nonlinear optical properties, indicating their suitability for optical device applications (Naseema et al., 2010).

Antimicrobial and Antimycobacterial Activities

Derivatives of hydrazide-hydrazones, including those with nitrofuran moieties, have been synthesized and tested for their antimicrobial activities. These compounds have shown varying degrees of activity against bacteria, fungi, and Mycobacterium tuberculosis, suggesting their potential as antimicrobial agents (Küçükgüzel et al., 2003; Küçükgüzel et al., 1999).

Synthesis and Characterization of Metal Complexes

Compounds similar to the specified molecule have been used to synthesize and characterize metal complexes. For instance, the dioxomolybdenum(VI) complex of a related hydrazone has been studied, indicating the role these compounds can play in the development of metal-organic frameworks and coordination chemistry (He, 2013).

Carcinogenicity and Toxicological Studies

Some studies have explored the carcinogenic potential of compounds with nitrofuran derivatives, including the assessment of their carcinogenic activity in various animal models. These studies are crucial for understanding the safety profile of these compounds in potential pharmaceutical applications (Cohen et al., 1973).

Organic Synthesis and Chemical Reactions

Research has also focused on the synthesis and chemical reactions of compounds containing hydrazone groups. These studies have led to the development of novel organic synthesis methodologies and the discovery of new chemical reactions, highlighting the versatility and reactivity of these compounds (Suzuki et al., 1981).

properties

IUPAC Name

2-(4-methyl-2-nitrophenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O7/c1-9-2-4-12(11(6-9)17(20)21)24-8-13(19)16-15-7-10-3-5-14(25-10)18(22)23/h2-7H,8H2,1H3,(H,16,19)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPZQCUNZAOXPM-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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